molecular formula C13H11B B3021675 1-Benzyl-2-bromobenzene CAS No. 23450-18-2

1-Benzyl-2-bromobenzene

Cat. No.: B3021675
CAS No.: 23450-18-2
M. Wt: 247.13 g/mol
InChI Key: DLCYFIIONMLNAJ-UHFFFAOYSA-N
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Description

1-Benzyl-2-bromobenzene is an aromatic compound characterized by a benzene ring substituted with a bromine atom and a benzyl group. This compound is a derivative of bromobenzene and is used in various organic synthesis processes due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-2-bromobenzene can be synthesized through several methods:

    Direct Bromination: This involves the bromination of benzylbenzene using bromine in the presence of a Lewis acid catalyst such as ferric bromide or aluminum chloride. The reaction is typically carried out under controlled temperatures to ensure selective bromination.

    Sandmeyer Reaction: This method involves the diazotization of aniline to form a diazonium salt, which is then reacted with cuprous bromide to produce the brominated product.

Industrial Production Methods: In industrial settings, the direct bromination method is often preferred due to its simplicity and cost-effectiveness. The reaction is conducted in large reactors with precise temperature control to maximize yield and minimize by-products.

Chemical Reactions Analysis

1-Benzyl-2-bromobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of phenols.

    Grignard Reaction: The compound can be converted into a Grignard reagent, which can then react with carbon dioxide to form benzoic acid.

    Palladium-Catalyzed Coupling Reactions: These include Suzuki-Miyaura and Heck reactions, where the bromine atom is replaced by other groups, forming new carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide in aqueous solution at elevated temperatures.

    Grignard Reaction: Magnesium in dry ether, followed by reaction with carbon dioxide.

    Palladium-Catalyzed Reactions: Palladium catalysts, bases such as potassium carbonate, and solvents like toluene or dimethylformamide.

Major Products:

    Phenols: From nucleophilic substitution.

    Benzoic Acid: From the Grignard reaction.

    Various Coupled Products: From palladium-catalyzed reactions.

Scientific Research Applications

1-Benzyl-2-bromobenzene is used in various scientific research applications:

    Chemistry: As a precursor in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: As an intermediate in the synthesis of pharmaceuticals.

    Industry: In the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of 1-Benzyl-2-bromobenzene involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being an electron-withdrawing group, makes the benzene ring more susceptible to nucleophilic attack. This property is exploited in various synthetic reactions to introduce new functional groups into the molecule.

Molecular Targets and Pathways:

    Nucleophilic Substitution: The bromine atom is replaced by nucleophiles, forming new bonds.

    Grignard Reagent Formation: The compound reacts with magnesium to form a Grignard reagent, which can then participate in further reactions.

Comparison with Similar Compounds

1-Benzyl-2-bromobenzene can be compared with other similar compounds such as:

    Bromobenzene: Lacks the benzyl group, making it less reactive in certain reactions.

    1-Bromo-2-methylbenzene: Has a methyl group instead of a benzyl group, affecting its reactivity and applications.

    1-Bromo-4-nitrobenzene: Contains a nitro group, which significantly alters its chemical behavior.

Uniqueness: this compound’s unique combination of a benzyl group and a bromine atom makes it particularly useful in organic synthesis, providing a balance of reactivity and stability that is advantageous in various chemical processes.

Properties

IUPAC Name

1-benzyl-2-bromobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Br/c14-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLCYFIIONMLNAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90946105
Record name 1-Benzyl-2-bromobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90946105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

776-74-9, 23450-18-2
Record name Bromodiphenylmethane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000776749
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Bromodiphenylmethane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023450182
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Benzyl-2-bromobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90946105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 23450-18-2
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-BROMODIPHENYLMETHANE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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